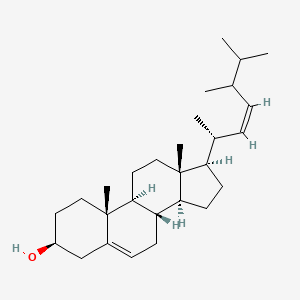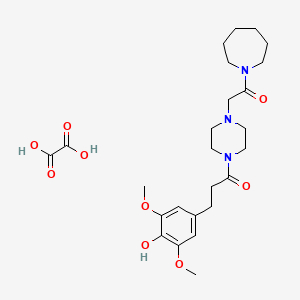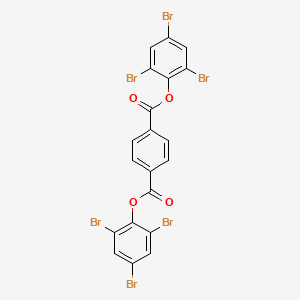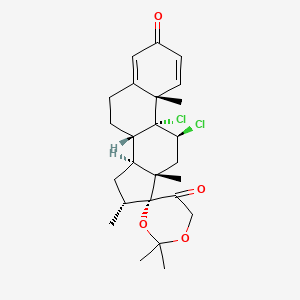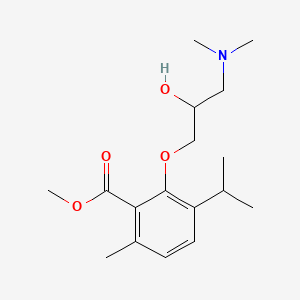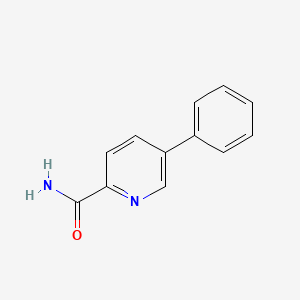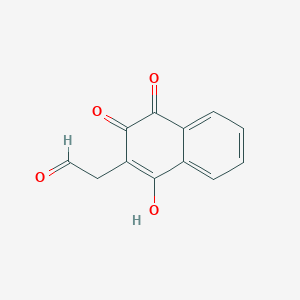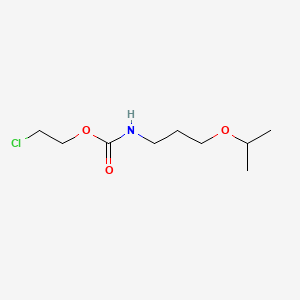
3-Ethynyl-2,2,5,5-tetramethyltetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of an ethynyl group attached to a tetramethyloxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol typically involves the following steps:
Formation of the Oxolan Ring: The initial step involves the formation of the oxolan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the oxolan ring. This can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-one.
Reduction: Formation of 3-ethyl-2,2,5,5-tetramethyloxolan-3-ol.
Substitution: Formation of various substituted oxolan derivatives.
科学的研究の応用
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, potentially leading to biological effects such as enzyme inhibition or activation.
類似化合物との比較
Similar Compounds
3-Ethynyl-2,2,5,5-tetramethyloxolan-2-ol: Similar structure but with the hydroxyl group at the 2-position.
3-Ethynyl-2,2,5,5-tetramethylfuran-3-ol: Similar structure but with a furan ring instead of an oxolan ring.
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the same oxolan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
24270-82-4 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol |
InChI |
InChI=1S/C10H16O2/c1-6-10(11)7-8(2,3)12-9(10,4)5/h1,11H,7H2,2-5H3 |
InChIキー |
IFTDFENRDYQEEN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(O1)(C)C)(C#C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


